molecular formula C10H11ClF2 B11750525 1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene

1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene

Cat. No.: B11750525
M. Wt: 204.64 g/mol
InChI Key: UIMIKXKXEYNOEG-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene is an organic compound with the molecular formula C10H11ClF2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a 1,1-difluoropropyl group

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene can be achieved through several synthetic routes. One common method involves the reaction of 1,1-difluoropropylbenzene with chloromethylating agents under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of benzyl alcohol derivatives.

Common reagents used in these reactions include nucleophiles like hydroxide ions, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the difluoropropyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar compounds to 1-(Chloromethyl)-3-(1,1-difluoropropyl)benzene include:

    1-(Chloromethyl)-4-(1,1-difluoropropyl)benzene: Similar structure but with different substitution pattern on the benzene ring.

    1-(Chloromethyl)-2-(1,1-difluoropropyl)benzene: Another isomer with a different substitution pattern.

    1-(Bromomethyl)-3-(1,1-difluoropropyl)benzene: Similar compound with bromine instead of chlorine.

Properties

Molecular Formula

C10H11ClF2

Molecular Weight

204.64 g/mol

IUPAC Name

1-(chloromethyl)-3-(1,1-difluoropropyl)benzene

InChI

InChI=1S/C10H11ClF2/c1-2-10(12,13)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3

InChI Key

UIMIKXKXEYNOEG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC(=C1)CCl)(F)F

Origin of Product

United States

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